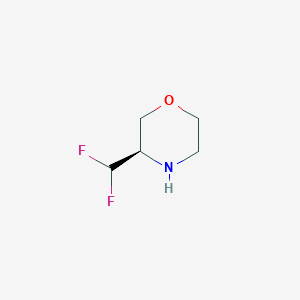
(R)-3-(Difluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Difluoromethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The addition of a difluoromethyl group to the morpholine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Difluoromethyl)morpholine typically involves the difluoromethylation of morpholine derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals to introduce the difluoromethyl group into the morpholine ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of ®-3-(Difluoromethyl)morpholine may involve large-scale difluoromethylation reactions using advanced catalytic systems. These systems are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Difluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl morpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.
Applications De Recherche Scientifique
®-3-(Difluoromethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylmorpholine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylmorpholine: Contains a monofluoromethyl group instead of a difluoromethyl group.
Uniqueness
®-3-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its mono- and trifluoromethyl counterparts. This uniqueness makes it valuable for specific applications where the difluoromethyl group plays a crucial role.
Propriétés
Formule moléculaire |
C5H9F2NO |
|---|---|
Poids moléculaire |
137.13 g/mol |
Nom IUPAC |
(3R)-3-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m1/s1 |
Clé InChI |
XLKUBUPJCAGGDP-SCSAIBSYSA-N |
SMILES isomérique |
C1COC[C@@H](N1)C(F)F |
SMILES canonique |
C1COCC(N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
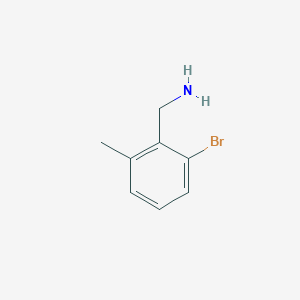
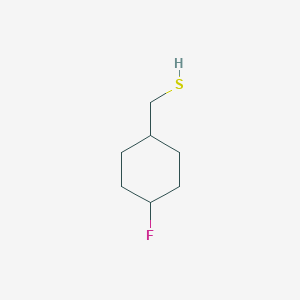
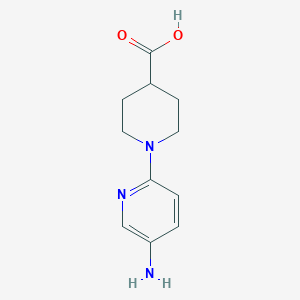
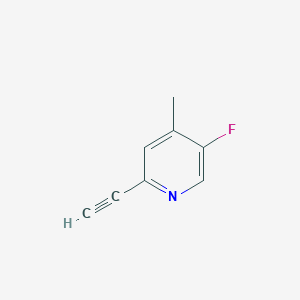

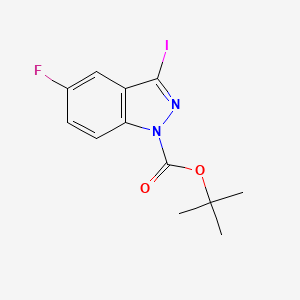
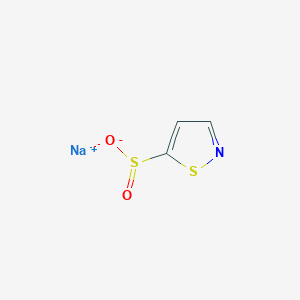

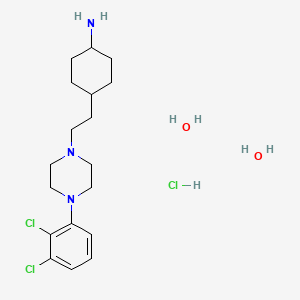


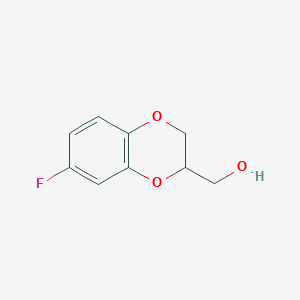
![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)
